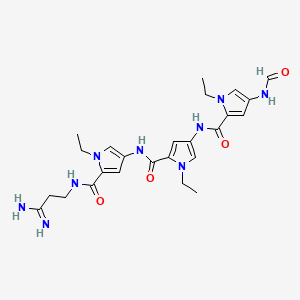

1,2,3-Trihomodistamycin A

Description

Properties

CAS No. |

85407-04-1 |

|---|---|

Molecular Formula |

C25H33N9O4 |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-ethylpyrrol-3-yl]carbamoyl]-1-ethylpyrrol-3-yl]-1-ethyl-4-formamidopyrrole-2-carboxamide |

InChI |

InChI=1S/C25H33N9O4/c1-4-32-12-16(29-15-35)9-20(32)24(37)31-18-11-21(34(6-3)14-18)25(38)30-17-10-19(33(5-2)13-17)23(36)28-8-7-22(26)27/h9-15H,4-8H2,1-3H3,(H3,26,27)(H,28,36)(H,29,35)(H,30,38)(H,31,37) |

InChI Key |

GGMQCKNGZWEJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)CC)CC)NC=O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of 1,2,3 Trihomodistamycin a Analogues

Methodologies for the De Novo Synthesis of 1,2,3-Trihomodistamycin A

The de novo synthesis of 1,2,3-Trihomodistamycin A, which is presumed to be a polyamide structure similar to distamycin but incorporating a 1,2,3-triazole ring, would necessitate a multi-step approach. Drawing from established methods for the synthesis of distamycin analogues and other polyamide-triazole hybrids, a plausible strategy would involve the synthesis of precursor fragments followed by their assembly.

A common approach for the synthesis of the polyamide backbone of distamycin analogues is solid-phase synthesis. nih.gov This technique offers advantages in terms of purification and automation. nih.gov The synthesis would likely commence with the attachment of the first building block, a protected pyrrole (B145914) or a related heterocyclic amino acid, to a solid support such as Wang resin. nih.gov Subsequent building blocks would be added in a stepwise manner through iterative cycles of deprotection and coupling reactions.

The key challenge in the de novo synthesis of 1,2,3-Trihomodistamycin A lies in the introduction of the 1,2,3-triazole ring. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.gov This reaction would involve the preparation of two key intermediates: one containing a terminal alkyne and the other an azide (B81097) functionality. These functional groups would be incorporated into the appropriate positions of the polyamide backbone during the solid-phase synthesis.

For instance, a building block containing a propargyl group could be introduced, which would serve as the alkyne component. Separately, another building block would be functionalized with an azide group. The CuAAC reaction would then be performed to link these two fragments, forming the stable 1,4-disubstituted 1,2,3-triazole ring within the polyamide chain.

Table 1: Key Reactions in the Proposed De Novo Synthesis

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Solid-Phase Peptide Synthesis (SPPS) | Protected amino acids, coupling reagents (e.g., HBTU, DIC), base (e.g., DIPEA), solid support (e.g., Wang resin) | Assembly of the polyamide backbone |

| 2 | Introduction of Alkyne and Azide | Propargylated and azido-functionalized building blocks | Installation of handles for triazole formation |

| 3 | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., CuSO₄/sodium ascorbate), solvent (e.g., DMF/H₂O) | Formation of the 1,2,3-triazole ring |

| 4 | Cleavage and Deprotection | Strong acid (e.g., TFA) | Release of the final product from the solid support and removal of protecting groups |

Strategies for the Preparation of Modified 1,2,3-Trihomodistamycin A Analogues

The preparation of modified 1,2,3-Trihomodistamycin A analogues allows for the exploration of structure-activity relationships and the optimization of biological properties. Modifications can be introduced at various positions of the molecule, including the polyamide backbone, the terminal groups, and the substituents on the triazole ring.

One strategy for modification involves the use of different building blocks during the solid-phase synthesis. For example, the pyrrole rings of the distamycin core can be replaced with other N-methylpyrrole amino acids, imidazoles, or other heterocyclic systems to alter the DNA sequence recognition properties. nih.govnih.gov Furthermore, the length of the polyamide chain can be extended or shortened to modulate the binding affinity and specificity.

The terminal groups of the molecule are also common sites for modification. The formamido group at the N-terminus and the propylamidinium group at the C-terminus of distamycin are crucial for its DNA binding activity. However, these can be replaced with other functional groups to enhance properties such as cell permeability or to introduce functionalities for conjugation to other molecules. nih.gov

The 1,2,3-triazole ring itself offers a valuable point for diversification. By varying the substituents on the alkyne and azide precursors, a wide range of functionalities can be introduced onto the triazole ring. This allows for the fine-tuning of the molecule's electronic and steric properties, which can influence its interaction with the DNA minor groove.

Advanced Synthetic Techniques for Incorporating 1,2,3-Triazole and Related Moieties

The incorporation of the 1,2,3-triazole moiety is a critical step in the synthesis of 1,2,3-Trihomodistamycin A analogues. While the CuAAC reaction is the most widely used method, other advanced techniques can also be employed. frontiersin.orgnih.gov

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. This allows for the synthesis of analogues with a different spatial arrangement of substituents on the triazole ring, which could lead to altered biological activity.

Furthermore, multicomponent reactions can be utilized to streamline the synthesis of triazole-containing fragments. For example, a one-pot reaction involving an azide, an alkyne, and a third component could be used to construct a more complex building block for incorporation into the polyamide chain.

Beyond the 1,2,3-triazole, other related heterocyclic moieties can be incorporated to create novel analogues. For instance, isoxazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides and alkynes. The synthesis of hybrid molecules containing both triazole and other heterocyclic systems, such as thiazolidine-2,4-dione, has also been reported as a strategy to develop compounds with enhanced biological activity. nih.govmdpi.com

Chemoenzymatic Synthesis Approaches for 1,2,3-Trihomodistamycin A Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering a powerful approach for the preparation of complex molecules like 1,2,3-Trihomodistamycin A derivatives. While a fully chemoenzymatic synthesis of this specific compound has not been reported, principles from related fields can be applied.

Enzymes could be employed for the stereoselective synthesis of chiral building blocks. For example, lipases could be used for the kinetic resolution of racemic precursors, providing enantiomerically pure starting materials. This is particularly relevant if chiral centers are to be introduced into the polyamide backbone or the side chains.

Another potential application of enzymes is in the formation of amide bonds. While chemical coupling reagents are typically used in solid-phase synthesis, enzymes such as peptidases could offer a milder and more selective alternative for the ligation of certain fragments.

Furthermore, the concept of native chemical ligation, a powerful tool for the synthesis of proteins and peptides, has been applied to the synthesis of pyrrole-imidazole polyamides. mdpi.com This strategy could be adapted for the synthesis of 1,2,3-Trihomodistamycin A, allowing for the ligation of a synthetically produced triazole-containing fragment with another peptide or polyamide segment. mdpi.com This approach would be particularly useful for the synthesis of larger and more complex analogues.

Molecular Recognition and Sequence Specific Dna Binding of 1,2,3 Trihomodistamycin a

Fundamental Principles of DNA Minor Groove Recognition by Pyrrole-Amide Ligands

Pyrrole-amide ligands, such as distamycin A and its synthetic analogues, are oligopeptides that possess a crescent shape, allowing them to fit snugly within the minor groove of B-form DNA. Their sequence-specific binding is governed by a set of recognition rules, primarily based on the side-by-side pairing of N-methylpyrrole (Py) and N-methylimidazole (Im) aromatic rings.

The fundamental principles guiding this recognition include:

Shape Complementarity: The curvature of the polyamide backbone is complementary to the helical twist of the DNA minor groove. This shape-selective binding is a crucial determinant of their affinity.

Hydrogen Bonding: The amide nitrogens of the polyamide backbone form hydrogen bonds with the O2 of thymine (B56734) and N3 of adenine (B156593) bases on the floor of the minor groove. These interactions are critical for the A/T-rich sequence preference of many of these ligands.

Van der Waals Contacts: Close van der Waals interactions between the hydrogen atoms of the polyamide rings and the walls of the minor groove contribute significantly to the stability of the complex.

Electrostatic Interactions: The positively charged tail of these molecules often interacts favorably with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the bound complex.

The recognition code for Py-Im polyamides is based on the pairing of the heterocyclic rings. An Im/Py pair specifically recognizes a G-C base pair, while a Py/Im pair targets a C-G base pair. A Py/Py pair is degenerate and recognizes both A-T and T-A base pairs. By arranging these building blocks in a specific sequence, polyamides can be designed to target a wide range of DNA sequences.

Investigation of Binding to Duplex DNA by an Extended Pyrrole-Imidazole Polyamide

To illustrate the binding characteristics of an extended polyamide, we will consider a well-studied eight-ring hairpin polyamide, ImPyPy-γ-PyPyPy-β-Dp. This molecule is designed to bind to a specific DNA sequence in a hairpin conformation, where the two halves of the molecule fold back on each other in the minor groove.

The sequence specificity of this extended polyamide has been determined using techniques such as DNase I footprinting. This method reveals the region of DNA protected by the bound ligand from enzymatic cleavage. For ImPyPy-γ-PyPyPy-β-Dp, the target binding site is typically a 6-base pair sequence, 5'-WGGWCW-3' (where W = A or T).

The binding motif involves the polyamide folding into a hairpin structure within the minor groove. The Im/Py and Py/Py pairings dictate the sequence specificity as per the established recognition rules. The γ-aminobutyric acid (γ) linker facilitates the hairpin turn, allowing the two antiparallel polyamide strands to bind to the target DNA sequence.

| Polyamide Fragment | DNA Base Pair Recognized |

| Im/Py | G-C |

| Py/Py | A-T or T-A |

| Py/Py | A-T or T-A |

This interactive table summarizes the base pair recognition by the core fragments of the hairpin polyamide.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. When a solution of the polyamide is titrated into a solution containing the target DNA, the heat released or absorbed is measured.

A typical ITC experiment for the binding of an extended polyamide to its cognate DNA sequence reveals a high binding affinity, often in the nanomolar range. The thermodynamic parameters obtained from such an experiment provide insights into the driving forces of the interaction.

The binding is typically characterized by a favorable negative enthalpy change (ΔH), indicating that the formation of hydrogen bonds and favorable van der Waals contacts is a major driving force. The entropy change (ΔS) can be either favorable or unfavorable, depending on factors such as the release of water molecules from the minor groove upon ligand binding and conformational changes in both the DNA and the polyamide.

| Thermodynamic Parameter | Typical Value Range | Interpretation |

| Association Constant (Ka) | 107 - 109 M-1 | High binding affinity |

| Enthalpy Change (ΔH) | -10 to -20 kcal/mol | Exothermic, driven by H-bonds and van der Waals forces |

| Entropy Change (ΔS) | Variable | Reflects changes in hydration and conformation |

This interactive table presents typical thermodynamic parameters for the binding of an extended polyamide to DNA as determined by ITC.

The binding stoichiometry, or the ratio of polyamide molecules to DNA binding sites, is a critical aspect of their interaction. For hairpin polyamides like the one discussed, the intended binding mode is a 1:1 complex, with one polyamide molecule binding to one DNA target site. This is in contrast to some smaller polyamides, like distamycin A, which can bind in both 1:1 and 2:1 (two polyamides per DNA site) modes.

The hairpin linkage in extended polyamides is designed to pre-organize the molecule for a 1:1 binding mode, which generally leads to higher affinity and specificity compared to the dimeric binding of smaller fragments. Techniques like ITC and analytical ultracentrifugation can be used to confirm the binding stoichiometry.

Structural Consequences of Extended Polyamide Binding on DNA Conformation

The binding of a polyamide to the minor groove of DNA can induce significant conformational changes in the DNA structure. These changes can be investigated using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Upon binding, the minor groove of the DNA often widens to accommodate the ligand. This can be accompanied by a slight bending of the DNA helix. The extent of these conformational changes is dependent on both the specific polyamide and the DNA sequence. The ability of these molecules to alter DNA conformation is thought to be a key aspect of their biological activity, as it can influence the binding of DNA-binding proteins, such as transcription factors.

Interaction Dynamics and Kinetics of Extended Polyamide with DNA

The interaction of extended polyamides with DNA is a dynamic process involving association and dissociation events. The kinetics of these processes can be studied using techniques like Surface Plasmon Resonance (SPR).

SPR experiments can provide quantitative data on the association rate constant (kon) and the dissociation rate constant (koff). For high-affinity binders, the association is typically fast, while the dissociation is slow, resulting in a long residence time of the polyamide on its DNA target. These kinetic parameters are crucial for understanding the duration of the biological effect of these molecules.

The binding process itself is a multi-step event that involves initial electrostatic attraction followed by conformational rearrangements as the polyamide settles into its optimal binding position within the minor groove.

Biophysical Characterization and Structural Biology of 1,2,3 Trihomodistamycin A Dna Complexes

High-Resolution Structural Determination of 1,2,3-Trihomodistamycin A-DNA Adducts

High-resolution structural techniques are essential for elucidating the precise binding mode and conformational changes in both the ligand and DNA upon complex formation.

X-ray crystallography provides atomic-level insights into the three-dimensional structure of ligand-DNA complexes. nih.govproteopedia.orgunits.it For minor groove binders like distamycin A, crystallographic studies have been instrumental in visualizing how these molecules fit within the minor groove of the DNA double helix. These studies reveal critical details about:

Binding Stoichiometry: Determining the number of ligand molecules bound to a specific DNA sequence.

Hydrogen Bonding: Identifying the specific hydrogen bonds between the amide groups of the ligand and the bases on the floor of the minor groove.

DNA Conformation: Observing any localized changes in DNA structure, such as bending or widening of the minor groove, upon ligand binding.

Role of Water Molecules: Characterizing the role of water molecules in mediating interactions between the ligand and the DNA.

For a hypothetical 1,2,3-Trihomodistamycin A-DNA complex, X-ray crystallography would be expected to show the elongated ligand tracking the curvature of the DNA minor groove, likely binding to A/T-rich sequences.

| Parameter | Typical Information Obtained from X-ray Crystallography |

| Resolution | Typically between 1.5 and 3.0 Å for DNA-ligand complexes. |

| Binding Site | Confirmation of minor groove binding and sequence specificity. |

| Interactions | Detailed map of hydrogen bonds, van der Waals contacts. |

| DNA Helical Parameters | Changes in groove width, helical twist, and base pair parameters. |

NMR spectroscopy is a powerful technique for studying the structure and dynamics of DNA-ligand complexes in solution, which more closely mimics the physiological environment. japtamers.co.uk For molecules like distamycin A and its analogs, NMR studies provide valuable information on:

Binding Site and Orientation: Through the observation of Nuclear Overhauser Effects (NOEs) between the ligand and DNA protons, the precise location and orientation of the ligand within the minor groove can be determined.

Conformational Changes: Chemical shift perturbations of both DNA and ligand resonances upon complex formation indicate the regions involved in binding and any associated conformational adjustments.

Dynamics: NMR can provide insights into the flexibility of the ligand-DNA complex and the kinetics of binding. nih.gov

In a study of a thioformyldistamycin, an analog of distamycin A, with a DNA duplex, 1H-NMR techniques were used to assign individual resonances and determine the solution structure of the complex. nih.gov The study revealed that the ligand binds to the minor groove at the central 5'-AATT segment. nih.gov For 1,2,3-Trihomodistamycin A, similar NMR experiments would be expected to confirm minor groove binding and provide details on its specific interactions with the DNA bases.

| NMR Parameter | Information Derived for Ligand-DNA Complexes |

| Chemical Shift Perturbations | Identifies residues in both ligand and DNA affected by binding. |

| Nuclear Overhauser Effects (NOEs) | Provides through-space distance constraints to define the 3D structure. |

| Scalar Couplings (J-couplings) | Gives information about dihedral angles and sugar pucker in the DNA backbone. |

| Relaxation Data | Reveals information about the dynamics and flexibility of the complex. |

Spectroscopic Probes for Analyzing Ligand-DNA Interactions (e.g., UV-Vis, Fluorescence, Circular Dichroism)

Spectroscopic techniques are widely used to monitor the binding of ligands to DNA and to obtain thermodynamic and kinetic parameters of the interaction.

UV-Visible (UV-Vis) Spectroscopy: The binding of a ligand to DNA can lead to changes in the UV-Vis absorption spectrum of either the ligand or the DNA. Hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths) are often indicative of intercalative binding, while smaller changes can suggest groove binding. ut.ac.ir For minor groove binders, changes in the UV-Vis spectrum are typically less pronounced. Titration experiments, where the concentration of the ligand or DNA is systematically varied, can be used to determine binding constants. mdpi.com

Fluorescence Spectroscopy: If the ligand is fluorescent, its fluorescence properties, such as intensity and anisotropy, may change upon binding to DNA. nih.govnih.gov Quenching or enhancement of fluorescence can be used to monitor the binding event. Fluorescence anisotropy, which is sensitive to the rotational motion of the molecule, can provide information about the size of the complex and the rigidity of the binding. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of DNA and can detect conformational changes upon ligand binding. mdpi.comresearchgate.net The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. researchgate.net The binding of a minor groove ligand like distamycin A can induce changes in the CD spectrum of DNA, reflecting alterations in the helical structure. nih.govnih.govnih.gov These changes can be used to characterize the binding mode and stoichiometry of the complex. nih.govnih.gov

| Spectroscopic Technique | Typical Observations for Minor Groove Binders | Data Obtained |

| UV-Visible Spectroscopy | Small changes in absorbance and wavelength maxima. | Binding constant (Kb). |

| Fluorescence Spectroscopy | Changes in fluorescence intensity and/or anisotropy. | Binding affinity, stoichiometry. |

| Circular Dichroism (CD) | Perturbations in the DNA CD signal, induced ligand CD. | Information on DNA conformational changes, binding mode. |

Advanced Microscopy Techniques for Visualizing DNA-Ligand Interactions

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM), allow for the direct visualization of individual DNA molecules and their complexes with ligands. nih.govresearchgate.netnih.gov AFM can provide information on:

Binding Location: By imaging DNA molecules with and without the ligand, it is possible to identify the specific binding sites.

Stoichiometry: In some cases, it is possible to resolve individual ligand molecules bound to the DNA.

While the resolution of AFM may not be at the atomic level like X-ray crystallography or NMR, it provides a powerful single-molecule approach to studying the effects of ligand binding on DNA structure.

Computational Chemistry and Molecular Dynamics Simulations of 1,2,3-Trihomodistamycin A Binding

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for providing a dynamic and energetic perspective on ligand-DNA interactions. nih.govnih.govresearchgate.netyoutube.com These simulations can:

Predict Binding Modes: Docking studies can predict the preferred binding site and orientation of a ligand on a given DNA sequence.

Simulate Dynamic Behavior: MD simulations can model the behavior of the ligand-DNA complex over time, revealing flexibility, conformational changes, and the role of solvent molecules.

Calculate Binding Free Energies: Advanced computational methods can be used to estimate the binding free energy of a ligand to DNA, providing insights into the thermodynamics of the interaction.

For 1,2,3-Trihomodistamycin A, MD simulations could be used to compare its binding affinity and specificity to that of distamycin A, and to understand how the addition of three homologous methylene (B1212753) groups might affect its interaction with the DNA minor groove.

An extensive search was conducted to gather information on the molecular biological mechanisms and cellular impact of the chemical compound 1,2,3-Trihomodistamycin A, based on the specific outline provided. However, no research findings, data, or scholarly articles connecting this particular compound to the requested biological processes were found.

The searches yielded general information on the complex processes of DNA replication, gene transcription, RNA polymerase activity, and gene expression regulation, including the roles of elongation factors, epigenetic modifications, chromatin remodeling, and transcription factor binding. For instance, research has shown that the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway plays a significant role in regulating DNA replication and gene expression in response to osmotic stress. nih.govnih.gov Similarly, studies have detailed how chromatin remodeling complexes and histone modifications are integral to regulating gene transcription and can be influenced by various factors. nih.govnih.govmdpi.comyoutube.com

However, none of the retrieved scientific literature specifically mentions 1,2,3-Trihomodistamycin A or its effects on these cellular mechanisms. Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for each specified section and subsection, as no data is available to report.

Molecular Biological Mechanisms and Cellular Impact of 1,2,3 Trihomodistamycin a

Investigation of Cellular Pathway Perturbations in in vitro Models

The study of how a compound like 1,2,3-Trihomodistamycin A might perturb cellular pathways is a critical step in understanding its potential therapeutic or toxicological effects. This usually involves treating cell cultures with the compound and observing the subsequent changes in cellular function and signaling cascades.

Analysis of Cellular Uptake and Subcellular Localization

A crucial initial step in characterizing a compound's mechanism of action is to determine if and how it enters cells and where it localizes within the subcellular compartments. Techniques such as fluorescence microscopy, often using a labeled version of the compound, or cell fractionation followed by analytical methods like mass spectrometry, are commonly employed. This analysis reveals whether the compound can reach potential intracellular targets, such as the nucleus, mitochondria, or endoplasmic reticulum. Without experimental data, the cellular uptake and distribution of 1,2,3-Trihomodistamycin A remain unknown.

Global Gene Expression Profiling (e.g., RNA-Seq)

To gain a broad understanding of a compound's impact on cellular processes, researchers often turn to global gene expression profiling techniques like RNA-Sequencing (RNA-Seq). This powerful method provides a snapshot of the entire transcriptome of a cell at a given moment, revealing which genes are up- or down-regulated in response to the compound's presence. The analysis of these gene expression changes can help identify the cellular pathways that are most affected, offering clues to the compound's mechanism of action. However, no such studies detailing the effects of 1,2,3-Trihomodistamycin A on gene expression have been published.

The absence of research on 1,2,3-Trihomodistamycin A in the public domain means that its biological effects have not been characterized or reported. Therefore, no data tables or detailed research findings can be presented. Further investigation and publication by the scientific community would be required to shed light on the molecular and cellular impacts of this specific compound.

Rational Design Principles Applied to 1,2,3 Trihomodistamycin a Analogues

Structure-Based Drug Design Approaches Utilizing 1,2,3-Trihomodistamycin A-DNA Complexes

The X-ray crystal structure of Distamycin A bound to the DNA octamer d(GTATATAC)2 (PDB ID: 378D), for instance, reveals critical insights into the binding mode. rcsb.org In this structure, two antiparallel distamycin molecules bind side-by-side in the minor groove, stabilized by an extensive network of hydrogen bonds between the amide N-H groups of the ligand and the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) on the floor of the minor groove. rcsb.orgias.ac.in The curved, crescent shape of the molecule allows it to fit snugly within the helical twist of the minor groove, maximizing van der Waals contacts. ias.ac.in

These structural insights form the basis for designing 1,2,3-Trihomodistamycin A analogues. Key principles derived from these structures include:

Maintaining the Isohelical Shape: Modifications must preserve the crescent shape that complements the DNA minor groove. The extended poly-N-methylpyrrole carboxamide backbone of 1,2,3-Trihomodistamycin A is crucial for this complementarity.

Optimizing Hydrogen Bonding: The placement and orientation of hydrogen bond donors (amide N-H) are critical. Analogues are designed to retain or enhance these interactions with the atoms on the edges of the DNA base pairs.

Exploiting van der Waals Contacts: The design process aims to maximize favorable hydrophobic and van der Waals interactions between the ligand's pyrrole (B145914) rings and the walls of the minor groove.

Computational modeling, using the Distamycin A-DNA complex as a starting point, allows for the in silico construction of a 1,2,3-Trihomodistamycin A-DNA model. This model can then be used to computationally predict how structural modifications to the trihomodistamycin scaffold would affect its fit and interaction energy within the DNA minor groove.

Ligand-Based Drug Design Strategies for Developing High-Affinity Analogs

In the absence of a dedicated co-crystal structure for the lead compound, ligand-based drug design (LBDD) becomes particularly valuable. nih.govnih.gov This approach utilizes the knowledge derived from a set of molecules known to bind to the target. For 1,2,3-Trihomodistamycin A, this involves analyzing the structure-activity relationships (SAR) of a series of distamycin analogues.

Key strategies include:

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding. By analyzing known active distamycin analogues, a pharmacophore can be generated that defines the ideal spatial arrangement of these features for high-affinity DNA minor groove recognition. mdpi.com This model then serves as a template for designing new molecules that possess these features in the correct orientation.

Scaffold Hopping: This strategy involves replacing the core chemical scaffold (the poly-N-methylpyrrole backbone) with a different chemical moiety while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties, such as enhanced solubility or reduced toxicity, while maintaining high DNA binding affinity.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties (steric and electrostatic fields) of a set of aligned distamycin analogues with their biological activity (e.g., DNA binding affinity). The resulting models can predict the activity of newly designed analogues before synthesis.

In Silico Screening and Virtual Ligand Discovery Methodologies

Computational techniques are instrumental in rapidly screening large chemical libraries to identify promising candidates for synthesis and biological testing. nih.gov These in silico methods leverage both structure-based and ligand-based models.

Structure-Based Virtual Screening (SBVS): Using a 3D model of the 1,2,3-Trihomodistamycin A-DNA complex (derived from homologous structures like Distamycin A-DNA), molecular docking can be employed. nih.gov In this process, virtual compounds from large chemical databases are computationally placed into the DNA minor groove binding site. A scoring function then estimates the binding affinity of each compound, allowing for the ranking and selection of the most promising candidates. This method can identify novel scaffolds that are sterically and electrostatically compatible with the target binding site.

Ligand-Based Virtual Screening (LBVS): This approach uses a known active molecule, such as 1,2,3-Trihomodistamycin A, as a reference. The screening process searches for molecules in a database that have a high degree of similarity to the reference compound. researchgate.net Similarity can be defined based on 2D fingerprints (presence or absence of specific chemical fragments) or 3D shape and pharmacophoric features.

Table 1: Comparison of Virtual Screening Methodologies

| Methodology | Principle | Requirement | Outcome |

|---|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Docking of virtual compounds into the 3D structure of the target binding site. | 3D structure of the target (DNA minor groove). | A ranked list of compounds predicted to have high binding affinity. Can discover novel scaffolds. |

| Ligand-Based Virtual Screening (LBVS) | Searching for compounds similar to a known active ligand. | Structure of at least one active ligand. | A set of compounds with structural similarity to the known active, likely sharing the same mechanism. |

These screening methods are often used sequentially, where a rapid ligand-based search might be followed by a more computationally intensive structure-based docking of the initial hits to refine the selection.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting DNA Binding and Biological Modulation

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For 1,2,3-Trihomodistamycin A analogues, the goal of a QSAR study is to develop a predictive model for DNA binding affinity or sequence selectivity.

The development of a robust QSAR model involves several key steps:

Data Set Assembly: A series of 1,2,3-Trihomodistamycin A analogues with experimentally determined DNA binding affinities (e.g., from spectroscopic or calorimetric methods) is required.

Descriptor Calculation: For each analogue, a set of numerical descriptors is calculated to represent its physicochemical properties. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) and 3D descriptors (e.g., molecular shape indices, surface area, dipole moment).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation (predicting the activity of a set of compounds not used in model generation).

A hypothetical QSAR model for DNA binding might take the form:

log(Binding Affinity) = c0 + c1(Shape Descriptor) + c2(Electrostatic Descriptor) - c3*(Solvation Descriptor)

Such a model would quantitatively show that a more complementary shape and favorable electrostatic potential increase binding affinity, while poor desolvation upon binding is detrimental. These models provide valuable insights into the key molecular features driving the interaction and can be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

Optimization of Molecular Features for Enhanced Sequence Specificity and Biological Activity

A primary goal in the design of distamycin-type analogues is to alter and enhance their DNA sequence specificity. The parent compounds show a strong preference for A/T-rich regions of the minor groove. Rational design aims to modify this preference to target specific G/C-containing sequences, which would significantly broaden their therapeutic potential.

Key molecular features that are optimized include:

Heterocyclic Rings: Replacing N-methylpyrrole rings with other five-membered heterocycles like imidazole (B134444) or thiazole (B1198619) is a well-established strategy. The nitrogen atom of an imidazole ring, for example, can act as a hydrogen bond acceptor, allowing it to recognize the exocyclic amino group of a guanine (B1146940) base (G-C base pair), thereby shifting specificity away from purely A/T tracts.

Backbone Flexibility and Curvature: The length and flexibility of the polyamide backbone influence how many base pairs the molecule can span and how well its curvature matches that of the minor groove. Introducing different linker units or modifying the amide bonds can fine-tune this geometry.

Table 2: Strategies for Modifying Sequence Specificity

| Molecular Feature | Modification Strategy | Rationale for Enhanced Specificity |

|---|---|---|

| Heterocyclic Core | Replace N-methylpyrrole with imidazole. | Imidazole nitrogen can act as an H-bond acceptor to recognize the NH2 group of guanine. |

| Backbone Length | Increase or decrease the number of heterocyclic units. | Alters the number of base pairs the ligand can span, targeting longer or shorter specific sequences. |

| Terminal Groups | Replace charged termini with neutral or different charged moieties. | Modulates the electrostatic contribution to binding and can influence positioning within the minor groove. |

By systematically applying these optimization principles, researchers can rationally design novel 1,2,3-Trihomodistamycin A analogues with tailored DNA sequence recognition profiles and potentially improved biological activity.

Future Directions and Emerging Research Avenues for 1,2,3 Trihomodistamycin a

Development of 1,2,3-Trihomodistamycin A as a Molecular Probe for Genomic Studies

The ability of 1,2,3-Trihomodistamycin A to bind to specific DNA sequences with high affinity makes it an excellent candidate for development as a molecular probe for genomic investigations. Future research is anticipated to focus on the synthesis of fluorescently labeled analogues of 1,2,3-Trihomodistamycin A. These fluorescent probes could be instrumental in visualizing and tracking specific DNA sequences within the complex nuclear environment of living cells. The development of such probes would offer a powerful tool for studying the spatial and temporal dynamics of chromatin.

Another promising direction is the creation of biotinylated 1,2,3-Trihomodistamycin A derivatives. Biotinylation would enable the use of this compound in pull-down assays to isolate and identify proteins that associate with its specific DNA target sequence. This approach could unveil novel protein-DNA interactions and expand our understanding of the regulatory networks that govern gene expression. The strong and specific interaction of biotin (B1667282) with streptavidin provides a robust method for affinity purification of these complexes. sigmaaldrich.compromegaconnections.comresearchgate.netsigmaaldrich.com

Table 1: Potential Applications of Modified 1,2,3-Trihomodistamycin A in Genomic Studies

| Modification | Application | Potential Insights |

| Fluorescent Labeling | Live-cell imaging of specific DNA sequences | Real-time tracking of chromatin dynamics, gene localization, and nuclear organization. |

| Biotinylation | Affinity pull-down assays | Identification of proteins binding to specific DNA sequences, elucidation of new components of transcription complexes. |

Engineering Novel 1,2,3-Trihomodistamycin A Conjugates for Targeted Delivery

To enhance the therapeutic potential of 1,2,3-Trihomodistamycin A, particularly in oncology, engineering novel conjugates for targeted delivery is a critical area of future research. dovepress.com One of the most promising strategies involves the development of antibody-drug conjugates (ADCs). dovepress.comtandfonline.commdpi.comnih.gov By linking 1,2,3-Trihomodistamycin A to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the cytotoxic payload can be delivered directly to cancer cells, thereby minimizing off-target toxicity. tandfonline.commdpi.com The design of such ADCs would involve optimizing the linker technology to ensure stability in circulation and efficient release of the drug within the target cell. dovepress.com

Another innovative approach is the conjugation of 1,2,3-Trihomodistamycin A with cell-penetrating peptides (CPPs). mdpi.comnih.govnih.govmdpi.com CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo. mdpi.commdpi.com A 1,2,3-Trihomodistamycin A-CPP conjugate could overcome the challenge of cellular membrane permeability, leading to increased intracellular concentrations and enhanced biological activity. Research in this area would focus on selecting the most effective CPPs and developing stable and efficient conjugation methods. nih.govnih.gov

Exploration of Polypharmacology and Off-Target Interactions in Molecular Systems

While the sequence-specificity of pyrrole-imidazole polyamides like 1,2,3-Trihomodistamycin A is a key advantage, a comprehensive understanding of their potential off-target effects is crucial for their development as therapeutic agents. mdpi.comnih.gov Future research will need to systematically explore the polypharmacology of 1,2,3-Trihomodistamycin A, investigating its interactions with other DNA sequences and non-DNA targets within the cell. mdpi.comnih.gov High-throughput screening methods and genomic approaches will be essential to map the complete binding landscape of the compound. mdpi.com

Investigating off-target interactions is not only important for identifying potential side effects but can also reveal new therapeutic opportunities. mdpi.com Understanding the full spectrum of molecular interactions of 1,2,3-Trihomodistamycin A could lead to its repositioning for other diseases. mdpi.com Advanced analytical techniques will be necessary to characterize these off-target binding events and their functional consequences. mdpi.com

Integration of Artificial Intelligence and Machine Learning in 1,2,3-Trihomodistamycin A Research

The fields of artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate research on 1,2,3-Trihomodistamycin A and its analogues. princeton.edunih.govmljce.innih.govyoutube.com Future directions will likely involve the use of ML models to predict the DNA sequence specificity of novel polyamide designs. princeton.edu By training algorithms on existing binding data, it may be possible to design new molecules with enhanced affinity and specificity for desired DNA targets. princeton.edu

Table 2: Applications of AI and Machine Learning in 1,2,3-Trihomodistamycin A Research

| AI/ML Application | Objective | Expected Outcome |

| Predictive Modeling | Predict DNA binding specificity of new analogues. | Accelerated design of molecules with tailored sequence recognition. |

| De Novo Design | Generate novel polyamide structures with desired properties. | Discovery of new compounds with enhanced efficacy and reduced toxicity. |

| Genomic Data Analysis | Identify potential off-target binding sites across the genome. | Improved understanding of polypharmacology and safety profiles. |

Role of 1,2,3-Trihomodistamycin A in Understanding Fundamental Biological Processes

The ability of 1,2,3-Trihomodistamycin A to target specific DNA sequences provides a unique tool to dissect fundamental biological processes. A key area of future research will be its use to modulate gene expression by interfering with the binding of transcription factors to their cognate DNA sites. By designing 1,2,3-Trihomodistamycin A analogues that target the binding sites of specific transcription factors, researchers can investigate the role of these factors in various cellular processes and disease states.

Furthermore, 1,2,3-Trihomodistamycin A and its derivatives can be used to probe and modulate chromatin structure. nih.gov The binding of these molecules to nucleosomal DNA can alter its accessibility to regulatory proteins, thereby influencing gene transcription. nih.govnih.govresearchgate.net Studying these effects will provide valuable insights into the mechanisms of chromatin remodeling and its impact on gene regulation. This line of research could lead to the development of novel epigenetic modulators with therapeutic potential.

Q & A

Q. What computational strategies are effective in predicting the binding modes of 1,2,3-Trihomodistamycin A with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model ligand-target interactions. Use homology modeling if crystal structures are unavailable. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How can synthetic yields of 1,2,3-Trihomodistamycin A be optimized without compromising regioselectivity?

- Methodological Answer : Screen copper(I) catalysts (e.g., CuBr vs. CuI) and ligands (e.g., TBTA or THPTA) to enhance reaction efficiency. Employ microwave-assisted synthesis for faster kinetics and reduced side products. Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion points .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use CRISPR-Cas9 knockout models to validate candidate targets. For in vivo relevance, employ xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for 1,2,3-Trihomodistamycin A to avoid overinterpretation?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) and report EC50/IC50 values with 95% confidence intervals. Apply false discovery rate (FDR) correction for multi-target analyses. Avoid claims of "significance" without p-values or effect sizes .

Q. What strategies ensure reproducibility when scaling up 1,2,3-Trihomodistamycin A synthesis?

- Methodological Answer : Document batch-specific parameters (e.g., solvent purity, temperature gradients) in detail. Use quality-by-design (QbD) principles to define critical process parameters (CPPs). Share synthetic protocols via platforms like *Protocols.io * to enable independent verification .

Ethical and Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on 1,2,3-Trihomodistamycin A?

- Methodological Answer : Evaluate feasibility by piloting synthesis or assays on a small scale first. Novelty can be assessed via systematic literature reviews (e.g., PRISMA guidelines) to confirm gaps. Ethical considerations include proper disposal of cytotoxic intermediates and compliance with institutional biosafety protocols .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.